N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide
Description
Molecular Architecture and Resonance Stabilization
The molecular structure of N,N-diethyl-2-(triphenylphosphoranylidene)acetamide (C₂₄H₂₆NOP) features a central acetamide group flanked by N,N-diethyl substituents and a triphenylphosphoranylidene moiety. The phosphorus atom adopts a trigonal pyramidal geometry, with the ylidic P=C bond adjacent to the carbonyl group of the acetamide. This arrangement enables resonance stabilization, where the lone pair on phosphorus conjugates with the π-system of the carbonyl group, delocalizing electron density across the P–C–O framework.
Resonance Contributions
The resonance hybrid comprises two canonical forms:
- A neutral structure with a single P–C bond and a polarized C=O group.
- A zwitterionic structure with a double P=C bond and a negatively charged oxygen atom.
This delocalization reduces the electrophilicity of the carbonyl carbon while enhancing the stability of the ylide. The N,N-diethyl groups introduce steric bulk, which restricts rotational freedom around the N–C(O) bond, as observed in hindered amides.
| Key Structural Parameters | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆NOP |
| Molecular Weight | 375.443 g/mol |
| Hybridization of Phosphorus | sp³ |
| Predicted P=C Bond Length | ~1.68 Å |
Properties
CAS No. |
6080-83-7 |
|---|---|
Molecular Formula |
C24H26NOP |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C24H26NOP/c1-3-25(4-2)24(26)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3 |
InChI Key |
JJKQHTYHRSJMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N,N-diethylacetamide with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphoranylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Scientific Research Applications
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various chemical transformations. Molecular targets and pathways involved in its action are still under investigation, particularly in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide with analogous acetamide derivatives and phosphoranylidene-containing compounds, based on substituents, reactivity, and applications:
| Compound Name | Key Substituents | Reactivity/Applications | Source/Evidence |
|---|---|---|---|
| This compound | Diethylamine, triphenylphosphoranylidene | Likely used in Wittig reactions; high nucleophilicity due to ylide structure. | Inferred from [4] |
| N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide | Methoxy-methyl group, phosphoranylidene | Specialty reagent (98% purity); potential use in organic synthesis. | [4] |
| 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) | Chloro, methoxymethyl, diethylphenyl | Herbicide; inhibits plant cell division. | [3] |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide | Diethylaminoethyl, phenyl | Pharmaceutical intermediate; possible CNS activity due to structural similarity to analgesics. | [8] |
| N-Acetyl Norfentanyl | Acetyl, piperidinyl, phenyl | Synthetic opioid analog; used in forensic and pharmacological research. | [7] |
Reactivity and Functional Group Analysis
- Phosphoranylidene Ylides: Both this compound and its N-Methoxy-N-methyl analog exhibit ylide reactivity, enabling nucleophilic attack on carbonyl groups. The diethyl substituent may enhance solubility in nonpolar solvents compared to the methoxy-methyl variant .
- Chloroacetamides : Compounds like alachlor and pretilachlor () are electrophilic due to the chloro group, making them potent herbicides. In contrast, the phosphoranylidene group in the target compound confers nucleophilic character, redirecting its utility toward synthesis rather than biocidal activity .
- Amide Backbone Variations: N-Acetyl Norfentanyl and N-[2-(diethylamino)ethyl]-2-phenylacetamide () demonstrate how substituents on the acetamide nitrogen influence biological activity. The triphenylphosphoranylidene group in the target compound likely eliminates bioactivity but enhances synthetic utility .
Physicochemical Properties
While explicit data on the target compound is absent, inferences can be drawn:
- Solubility : The diethyl groups may improve solubility in organic solvents (e.g., THF, DCM) compared to polar substituents like methoxy-methyl.
- Stability : Ylides are typically moisture-sensitive; storage under inert conditions is likely required, similar to N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, which is supplied as a stable crystalline solid at -20°C .
Biological Activity
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a triphenylphosphoranylidene group, which is known to influence its biological activity. The general structure can be represented as follows:
This compound exhibits properties typical of phosphoranylidene derivatives, including potential interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other phosphoranylidene compounds, it may act as an inhibitor of tubulin polymerization, destabilizing microtubules and affecting cellular processes such as mitosis and intracellular transport .
- Receptor Modulation : Preliminary studies suggest that compounds with similar structures can modulate serotonin receptors, particularly the 5-HT2C receptor, which plays a role in mood regulation and cognition .
- Cytotoxic Effects : Research indicates that phosphoranylidene derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necrosis .
Biological Activity Data
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects of various phosphoranylidene compounds, this compound was found to inhibit the growth of human cancer cell lines significantly. The mechanism was linked to its ability to disrupt microtubule formation, leading to apoptosis .
- Animal Models : In vivo studies have demonstrated that this compound can effectively penetrate the blood-brain barrier, suggesting potential applications in treating neurological disorders. Its effects on behavior in animal models have been documented, indicating improvements in cognitive functions related to serotonin receptor modulation .
Q & A
Q. What is the synthetic utility of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide in organic chemistry?
This compound acts as a Wittig-type reagent to synthesize α,β-unsaturated amides. For example, it reacts with aldehydes (e.g., N-Boc-prolinal) in dichloromethane under mild conditions to form acrylamide derivatives. The reaction proceeds via a phosphoranylidene-mediated olefination, yielding products like (E)-N,N-diethyl-3-[(1-tert-butoxycarbonyl)pyrrolidin-2-yl]acrylamide (84% yield after purification via flash chromatography on neutral alumina) . Key characterization methods include IR (C=O and C=C stretches at 1685 and 1609 cm⁻¹), NMR (distinct rotameric signals in NMR), and HRMS for structural confirmation .
Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?
Post-reaction, the crude product is washed with water and saturated NaCl, dried over NaSO, and purified via flash chromatography (neutral alumina, hexane/AcOEt 50%). Analytical validation involves:
- IR spectroscopy : Identifies functional groups (e.g., acrylamide C=O and C=C).
- NMR spectroscopy : and NMR resolve rotameric conformers and confirm regiochemistry.
- Mass spectrometry : HRMS matches theoretical molecular weights (e.g., [M+H] at 297.2178) .
Advanced Research Questions
Q. What role does this compound play in synthesizing radiolabeled probes for neuroimaging?
Derivatives like DPA-713 and DPA-714, used as translocator protein (TSPO) ligands in positron emission tomography (PET), are synthesized from structurally related acetamides. The phosphoranylidene group enables precursor functionalization for radiolabeling (e.g., or ). For instance, stannyl- or iodophenyl intermediates derived from the parent acetamide undergo Stille coupling or nucleophilic fluorination to introduce radioactive isotopes .
Q. How can reaction conditions be optimized for higher yields in acrylamide formation?
Critical parameters include:
- Solvent choice : Dichloromethane ensures solubility and mild reactivity.
- Stoichiometry : Excess phosphoranylidene reagent (e.g., 10.8 mmol vs. 1.191 mmol aldehyde) drives the reaction to completion.
- Temperature : Room-temperature overnight stirring balances reactivity and side-reaction suppression.
- Purification : Neutral alumina minimizes amide decomposition during chromatography .
Q. What mechanistic insights explain the stereoselectivity in olefination reactions involving this reagent?
The phosphoranylidene group facilitates a concerted [2+2] cycloaddition with aldehydes, followed by retro-cycloaddition to form the E-alkene. Steric hindrance from triphenylphosphine and the N,N-diethyl group enforces anti-addition, favoring the trans (E) configuration. NMR data (e.g., coupling constants in spectra) and X-ray crystallography of related intermediates support this model .
Q. Are there alternative synthetic routes to avoid chromatography in large-scale preparations?
Precipitation or crystallization strategies can replace chromatography. For example, quenching the reaction with ice-cold hexane may precipitate the product. Alternatively, solvent systems like EtOAc/hexane with controlled cooling can induce crystallization, as demonstrated in analogous acetamide syntheses .
Methodological Considerations
- Handling and Stability : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the phosphoranylidene moiety.
- Toxicity : Limited data available; handle with gloves and in a fume hood due to potential irritant properties (inferred from related acetamides) .
- Scalability : Gram-scale synthesis is feasible (e.g., 4 g reagent used in ), but solvent volumes may require adjustment for cost efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
